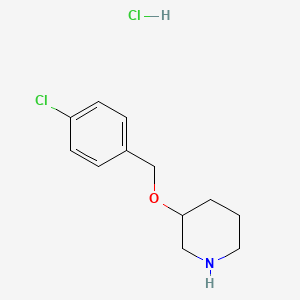

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(4-chlorophenyl)methoxy]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12;/h3-6,12,14H,1-2,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFOIZLIFLQLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OCC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride: Properties, Synthesis, and Inferred Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (CAS No. 1220033-10-2), a substituted piperidine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide integrates foundational chemical principles with data from structurally analogous compounds to present a robust profile. The following sections detail the physicochemical properties, a proposed synthetic route based on the Williamson ether synthesis, and an inferred pharmacological profile, highlighting its potential as a modulator of central nervous system targets. This document is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.

Introduction and Molecular Overview

This compound belongs to the class of 3-alkoxypiperidines, a structural motif present in a variety of biologically active compounds. The piperidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile anchor for interacting with diverse biological targets. The incorporation of a 4-chlorobenzyl ether moiety at the 3-position of the piperidine ring introduces specific steric and electronic features that are anticipated to modulate its biological activity. The hydrochloride salt form is utilized to enhance aqueous solubility and stability, a common practice in the development of amine-containing pharmaceuticals. While extensive research on this particular molecule has not been published, analysis of related 3-benzyloxypiperidine derivatives suggests potential interactions with central nervous system (CNS) receptors.

Physicochemical and Basic Properties

| Property | Value (Known/Inferred) | Data Source/Rationale |

| CAS Number | 1220033-10-2 | Known[1][2][3] |

| Molecular Formula | C₁₂H₁₇Cl₂NO | Known[2] |

| Molecular Weight | 262.18 g/mol | Known[3] |

| Appearance | White to off-white solid (Inferred) | Based on the common appearance of similar hydrochloride salts of organic amines. |

| Melting Point (°C) | >200 (Inferred) | Inferred from the melting point of piperidine hydrochloride (245-248 °C) and the crystalline nature of salts.[4] |

| Solubility | Soluble in water and lower alcohols (Inferred) | The hydrochloride salt form generally confers aqueous solubility. |

| pKa (Piperidine N) | 8.5 - 9.5 (Inferred) | Estimated based on the pKa of similar piperidine derivatives. |

| Stability | Stable under standard laboratory conditions (Inferred) | The ether linkage and aromatic chloride are generally stable functional groups. |

Synthesis and Characterization

The most logical and established method for the synthesis of this compound is the Williamson ether synthesis, followed by salt formation. This approach offers high yields and utilizes readily available starting materials.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

N-Protection of 3-Hydroxypiperidine: To prevent the secondary amine of 3-hydroxypiperidine from interfering in the subsequent etherification step, it is first protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.

-

Williamson Ether Synthesis: The protected 3-hydroxypiperidine is then reacted with 4-chlorobenzyl chloride (or bromide) in the presence of a strong base to form the ether linkage.

-

Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which concurrently forms the desired hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Self-Validating)

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate

-

To a stirred solution of 3-hydroxypiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) at 0 °C, add triethylamine (Et₃N, 1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.

Step 2: Synthesis of tert-butyl 3-((4-chlorobenzyl)oxy)piperidine-1-carboxylate

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Validation Checkpoint: The evolution of hydrogen gas should cease, indicating the formation of the alkoxide.

-

Add 4-chlorobenzyl chloride (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the starting alcohol.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Step 3: Synthesis of this compound

-

Dissolve the purified tert-butyl 3-((4-chlorobenzyl)oxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (e.g., 2 M) (3-5 eq) dropwise at 0 °C.

-

Validation Checkpoint: A precipitate should form upon addition of the acid.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Expected Analytical Characterization

While specific spectra for the title compound are not available, the following characteristics can be anticipated based on its structure and data from analogous compounds:

-

¹H NMR:

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.4 ppm, corresponding to the four protons of the para-substituted chlorobenzyl group.

-

Benzyl CH₂: A singlet around δ 4.5 ppm.

-

Piperidine Protons: A series of multiplets between δ 1.5-3.5 ppm. The proton on the carbon bearing the ether linkage (C3-H) would be expected to appear as a multiplet around δ 3.6-3.8 ppm. The protons adjacent to the nitrogen will show characteristic shifts.

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the aromatic region (δ 120-140 ppm), including the carbon attached to the chlorine atom.

-

Benzyl CH₂: A signal around δ 70-72 ppm.

-

Piperidine Carbons: Signals in the aliphatic region, with the carbon bearing the ether oxygen (C3) expected around δ 75-80 ppm, and the carbons adjacent to the nitrogen (C2, C6) around δ 45-55 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H stretch (salt): A broad band in the region of 2500-3000 cm⁻¹.

-

C-O-C stretch (ether): A strong band around 1080-1150 cm⁻¹.

-

C-Cl stretch: A band in the region of 1015-1090 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum (ESI+) would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₁₂H₁₇ClNO⁺. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.

-

Inferred Pharmacological Profile and Mechanism of Action

Direct pharmacological data for this compound is not available. However, research on the broader class of 3- and 4-benzyloxypiperidine derivatives has identified them as potent and selective antagonists of the dopamine D4 receptor (D4R).[5] This suggests a high probability that the title compound will also exhibit activity at this receptor.

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the limbic system of the brain. It is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease. Antagonism of the D4 receptor is a therapeutic strategy being explored for these conditions.

Postulated Mechanism of Action: D4 Receptor Antagonism

As a D4 receptor antagonist, 3-((4-Chlorobenzyl)oxy)piperidine would bind to the receptor but not activate it, thereby blocking the binding and subsequent signaling of the endogenous ligand, dopamine. This would lead to a downstream modulation of second messenger systems, such as adenylyl cyclase.

Caption: Inferred mechanism of action via Dopamine D4 receptor antagonism.

Potential Applications and Future Research Directions

Based on its structural similarity to known dopamine D4 receptor antagonists, this compound represents a lead compound for the development of novel therapeutics for CNS disorders. Future research should focus on:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be carried out to obtain a pure sample of the compound, and its physicochemical and spectroscopic properties should be fully characterized.

-

In Vitro Pharmacological Profiling: The compound should be screened against a panel of CNS receptors, with a primary focus on dopamine receptor subtypes, to confirm its binding affinity and functional activity (agonist vs. antagonist).

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the chlorobenzyl and piperidine moieties would help in optimizing potency and selectivity.

-

In Vivo Efficacy Studies: If promising in vitro activity is confirmed, the compound should be evaluated in animal models of relevant CNS disorders.

-

Pharmacokinetic and Toxicological Evaluation: Assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles is crucial for its further development as a drug candidate.

Conclusion

This compound is a molecule with a high potential for biological activity, particularly within the central nervous system. While direct experimental data is currently lacking, this technical guide provides a solid foundation for future research by outlining its inferred properties, a plausible synthetic route, and a likely pharmacological target. The insights presented here, derived from a comprehensive analysis of its structural components and related compounds, should empower researchers to unlock the therapeutic potential of this and similar chemical entities.

References

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride chemical structure and analysis

An In-depth Technical Guide to the Chemical Structure and Analysis of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in modern drug discovery and development. Designed for researchers, scientists, and pharmaceutical professionals, this document delves into the molecule's structural characteristics and outlines the definitive analytical methodologies for its characterization and quality control. We will move beyond procedural lists to explore the scientific rationale behind method selection, ensuring a deep, applicable understanding of the compound's analytical landscape.

Introduction and Significance

This compound belongs to the piperidine class of heterocyclic compounds, which are integral scaffolds in a vast number of pharmaceuticals. The specific combination of a piperidine ring, a flexible ether linkage, and a substituted aromatic moiety makes this compound a versatile building block for synthesizing complex molecules with potential therapeutic activities, particularly in areas like neuroscience.[1][2] Its hydrochloride salt form is typically employed to enhance stability and aqueous solubility, which are critical properties for pharmaceutical handling and formulation.

Accurate and robust analytical characterization is paramount to ensure the identity, purity, and quality of this intermediate, as these attributes directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide establishes a framework for a comprehensive analysis using orthogonal techniques, providing a self-validating system for quality assurance.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is defined by three primary components: a saturated piperidine ring, a 4-chlorobenzyl group, and an ether bridge connecting them at the 3-position of the piperidine. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.

Figure 1. 2D Structure of this compound.

The key physicochemical properties are summarized below. These values are fundamental for designing analytical methods, understanding solubility, and planning synthetic modifications.

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | 3-(p-Chlorobenzyloxy)piperidine HCl | - |

| CAS Number | 1220033-10-2 | [3] |

| Molecular Formula | C₁₂H₁₇Cl₂NO | [4] |

| Molecular Weight | 262.18 g/mol | [4] |

| Appearance | White to off-white solid | Typical for similar salts |

| SMILES | C1CC(NCC1)OCC2=CC=C(C=C2)Cl.Cl | - |

| InChI Key | Information not readily available | - |

Structural Insights:

-

Piperidine Ring: The non-aromatic, saturated ring provides conformational flexibility. As a secondary amine, its nitrogen is basic and readily forms the hydrochloride salt.

-

Ether Linkage: This C-O-C bond introduces polarity and acts as a flexible spacer, which can be critical for orienting the molecule to interact with biological targets.

-

4-Chlorobenzyl Group: The aromatic ring serves as a rigid, planar structure. The chlorine atom at the para-position increases lipophilicity and can participate in specific interactions, such as halogen bonding.[3]

-

Hydrochloride Salt: The salt form significantly enhances the compound's solubility in polar solvents, including water and alcohols, which is advantageous for both analysis and subsequent reaction chemistry.

Spectroscopic Characterization: A Multi-faceted Approach

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for complete structural elucidation and identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise carbon-hydrogen framework of the molecule. Experiments are typically conducted in a deuterated solvent such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Rationale for Solvent Choice: The choice of solvent is critical. D₂O is suitable due to the salt's solubility, but the N-H and O-H protons will exchange and become invisible. DMSO-d₆ is often preferred as it solubilizes the salt and allows for the observation of exchangeable protons.

Expected ¹H NMR Signals (400 MHz, DMSO-d₆):

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C₆H ₄) | 7.35 - 7.45 | Multiplet (AA'BB') | 4H | Protons on the chlorophenyl ring. The para-substitution creates a characteristic symmetrical pattern. |

| Benzyl (-O-CH₂ -Ar) | 4.55 | Singlet | 2H | Methylene protons adjacent to both an oxygen and an aromatic ring. |

| Piperidine (-O-CH -) | 3.80 - 3.95 | Multiplet | 1H | The proton on the carbon bearing the ether oxygen is significantly deshielded. |

| Piperidine (-CH₂ -NH₂⁺-) | 3.00 - 3.40 | Multiplet | 4H | Protons on carbons adjacent to the protonated nitrogen are shifted downfield. |

| Piperidine (other -CH₂ -) | 1.60 - 2.10 | Multiplet | 4H | Remaining aliphatic protons on the piperidine ring. |

| Piperidinium (-NH₂ ⁺-) | 9.00 - 9.50 | Broad Singlet | 2H | Exchangeable protons on the nitrogen, broadened by quadrupole effects and exchange. |

Expected ¹³C NMR Signals (100 MHz, DMSO-d₆):

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C -Cl) | 131.5 | Quaternary carbon attached to chlorine. |

| Aromatic (C -CH₂) | 137.5 | Quaternary aromatic carbon attached to the benzylic carbon. |

| Aromatic (C H) | 128.5, 130.0 | Protonated aromatic carbons. |

| Benzyl (-O-C H₂-Ar) | 69.5 | Benzylic carbon deshielded by the adjacent oxygen. |

| Piperidine (-O-C H-) | 75.0 | Carbon bearing the ether oxygen, highly deshielded. |

| Piperidine (-C H₂-NH₂⁺-) | 43.0, 45.0 | Carbons adjacent to the charged nitrogen. |

| Piperidine (other -C H₂-) | 25.0, 28.0 | Remaining aliphatic carbons in the ring. |

Protocol: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.

-

Analysis: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H signals. Assign peaks based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and gain structural information from fragmentation patterns. Electrospray Ionization (ESI) in positive ion mode is the preferred method for this charged, polar molecule.

Expected Observations (ESI+):

-

Parent Ion: The analysis will detect the free base of the molecule as the protonated molecular ion [M+H]⁺.

-

Free Base Formula: C₁₂H₁₆ClNO

-

Expected m/z: 226.0993

-

-

Isotopic Pattern: A crucial diagnostic feature is the chlorine isotope pattern. Two peaks will be observed for any chlorine-containing fragment: one for the ³⁵Cl isotope and a second, smaller peak at M+2 for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.

Primary Fragmentation Pathway: The most common fragmentation involves the cleavage of the benzylic C-O bond, which is energetically favorable as it leads to the formation of a stable 4-chlorobenzyl cation.

Protocol: ESI-MS Analysis

-

Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the piperidine nitrogen remains protonated.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Tandem MS (MS/MS): Select the parent ion (m/z 226.1) for collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the proposed fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups, confirming the overall structure.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3200-2700 (broad) | N⁺-H Stretch | Piperidinium ion | The broad, strong absorption is characteristic of a secondary amine salt.[5] |

| 3100-3000 | C-H Stretch | Aromatic | C-H bonds on the benzene ring. |

| 2950-2850 | C-H Stretch | Aliphatic | C-H bonds of the piperidine and benzyl CH₂ groups.[5] |

| ~1600, ~1490 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1100 (strong) | C-O-C Stretch | Ether | The asymmetric stretch of the ether linkage is typically a strong, prominent band. |

| ~810 | C-H Bend | Aromatic (para-subst.) | Out-of-plane bending confirms the 1,4-disubstitution pattern on the benzene ring. |

| ~750 | C-Cl Stretch | Aryl Halide | Vibration of the carbon-chlorine bond. |

Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

-

Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic peaks and compare them to the expected values to confirm the presence of all key functional groups.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and for quantifying the compound in various matrices. A reversed-phase HPLC (RP-HPLC) method with UV detection is the most appropriate choice.

Rationale for Method Design:

-

Stationary Phase: A C18 (octadecylsilyl) column is chosen for its versatility and effectiveness in retaining moderately polar compounds like the analyte.

-

Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier (like acetonitrile) is used. The acid (e.g., formic or phosphoric acid) serves to keep the piperidine nitrogen protonated and suppress the silanol groups on the stationary phase, leading to sharp, symmetrical peaks.

-

Detection: The chlorobenzyl group contains a strong chromophore, making UV detection highly sensitive. A wavelength of approximately 225 nm is typically optimal for detection.

Protocol: RP-HPLC Purity Method

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Sample Preparation: Prepare a sample solution at a concentration of ~0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-17 min: 80% B

-

17.1-20 min: 30% B (re-equilibration)

-

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The retention time of the main peak serves as an identifier.

Conclusion

The comprehensive analysis of this compound requires an orthogonal set of analytical techniques. NMR spectroscopy provides definitive structural confirmation, Mass Spectrometry verifies the molecular weight and key structural motifs, FT-IR offers rapid functional group identification, and HPLC confirms the purity with high sensitivity. The protocols and rationale detailed in this guide establish a robust, self-validating framework for the quality control of this important pharmaceutical intermediate, ensuring its suitability for use in drug synthesis and development.

References

- 1. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-[(4-Iodobenzyl)oxy]piperidine hydrochloride | 1219977-04-4 | Benchchem [benchchem.com]

- 4. 1185301-25-0 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride AKSci 5291DG [aksci.com]

- 5. researchgate.net [researchgate.net]

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride CAS number 1220033-10-2

An In-depth Technical Guide to 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride (CAS No. 1220033-10-2): Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest within the domain of medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure, present in a vast array of pharmaceuticals targeting a wide range of diseases.[1] This document delineates the core physicochemical properties of the title compound, presents a robust, field-proven synthetic methodology, and outlines a comprehensive analytical workflow for structural verification and purity assessment. Furthermore, it explores the compound's potential therapeutic applications by drawing logical inferences from structurally related molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical entity in their research and development programs.

Introduction and Compound Profile

The piperidine ring is a cornerstone of modern medicinal chemistry, valued for its favorable physicochemical properties which can enhance a molecule's druggability.[1] Its presence often improves metabolic stability, facilitates transport across biological membranes, and allows for precise three-dimensional orientation of appended pharmacophoric groups.[1] this compound incorporates this key heterocycle, functionalized with a 4-chlorobenzyl ether moiety. This substitution pattern makes it a valuable intermediate and a potential pharmacophore in its own right.

It is critical to note a discrepancy in the public domain regarding the assigned CAS number. While this guide focuses on the structure explicitly named this compound, the associated CAS number 1220033-10-2 is not consistently and authoritatively linked to this specific molecule. Researchers should exercise due diligence and confirm compound identity via the analytical methods described herein, rather than relying solely on the CAS number.

Physicochemical Properties

The fundamental properties of the molecule are summarized below. These values are calculated based on the chemical structure and should be confirmed empirically.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1220033-10-2 | (User-provided) |

| Molecular Formula | C₁₂H₁₇Cl₂NO | Sinfoo Biotech[2] |

| Molecular Weight | 262.18 g/mol | Sinfoo Biotech[2] |

| Canonical SMILES | C1CCNC(C1)OCC2=CC=C(C=C2)Cl.Cl | - |

| InChI Key | InChI=1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)9-15-12-7-1-2-8-14-12;/h3-6,12,14H,1-2,7-9H2;1H | - |

| Appearance | White to off-white solid (Predicted) | - |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound hinges on the formation of a robust ether linkage. While several methods exist, a modified Mitsunobu reaction or a classical Williamson ether synthesis represents the most logical and efficient pathways. The Mitsunobu reaction is often preferred in modern synthesis due to its exceptionally mild conditions and high functional group tolerance, which is particularly relevant when working with protected piperidines.[3]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from commercially available starting materials.

Step 1: Synthesis of N-Boc-3-((4-chlorobenzyl)oxy)piperidine

-

To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq), (4-chlorophenyl)methanol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere at 0°C, add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 20 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours. The causality here is the in-situ formation of an oxyphosphonium salt from the alcohol, which is then displaced by the alkoxide of the hydroxypiperidine in an Sₙ2 reaction.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexane).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the protected intermediate as a clear oil.

Step 2: Synthesis of this compound

-

Dissolve the purified N-Boc-3-((4-chlorobenzyl)oxy)piperidine (1.0 eq) from Step 1 in a minimal amount of dichloromethane.

-

Add a solution of 4M HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 4 hours.

-

Monitor the deprotection by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether.

-

Dry the resulting white solid under high vacuum to yield the final product, this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the identity, purity, and integrity of the synthesized compound. A multi-technique approach ensures that the material meets the standards required for subsequent research.

Analytical Workflow Diagram

Caption: A standard QC workflow for compound validation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound. The chlorobenzyl moiety provides a strong UV chromophore, making UV detection highly sensitive.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 10% to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Acceptance Criteria: Purity ≥ 95%.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To confirm the molecular weight of the compound.

-

Methodology: Utilize the same LC method as above, with the eluent directed into an electrospray ionization (ESI) mass spectrometer.

-

Expected Ion: [M+H]⁺ corresponding to the free base (C₁₂H₁₆ClNO). Calculated m/z: 226.09.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unambiguous structural confirmation.

-

Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR (Predicted): Expect signals corresponding to the aromatic protons of the 4-chlorobenzyl group (two doublets in the ~7.3-7.4 ppm range), a singlet for the benzylic -CH₂- protons (~4.5 ppm), and a series of multiplets for the piperidine ring protons (~1.5-3.5 ppm).

-

¹³C NMR (Predicted): Expect signals for the 4 distinct aromatic carbons, the benzylic carbon (~70 ppm), the piperidine carbon bearing the oxygen (~75-80 ppm), and the remaining piperidine carbons.

Potential Applications in Drug Discovery

While specific biological data for this compound is not widely published, its structural motifs suggest several high-potential therapeutic applications based on established pharmacology of related analogs.

Potential Biological Targets Diagram

Caption: Potential biological roles based on related structures.

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in drugs targeting the CNS.[1]

-

Dopamine Transporter (DAT) Inhibition: A structurally similar compound with an iodobenzyl group showed strong inhibitory effects on DAT, suggesting potential applications in treating depression or ADHD.[4]

-

Cholinesterase Inhibition: Numerous benzylpiperidine and oxypiperidine derivatives are potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy.[3][5][6]

-

Histamine H3 Receptor Antagonism: 4-oxypiperidine ethers have been developed as antagonists of the H3 receptor, another promising target for cognitive enhancement.[3]

-

-

Platform Technology in Drug Development:

-

PROTAC Linkers: Related iodobenzyl oxy piperidine structures are explicitly sold as linkers for creating Proteolysis Targeting Chimeras (PROTACs), a novel modality for targeted protein degradation.[7] The title compound could serve as a versatile building block for developing new PROTACs.

-

Safety and Handling

While specific toxicology data for this compound is unavailable, data from structurally related chemicals should be used for preliminary hazard assessment.

-

GHS Classification (Predicted): Based on similar compounds, it is likely classified as GHS07 (Exclamation Mark).[8]

-

Hazard Statements (Predicted): H319 - Causes serious eye irritation.[8]

-

Precautionary Statements (Predicted): P280 - Wear protective gloves/eye protection/face protection. P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

Handling: Should be handled by technically qualified personnel in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.

Conclusion

This compound is a chemical entity with significant potential as a building block and pharmacological tool. Its synthesis is achievable through established and reliable organic chemistry protocols. This guide provides the necessary framework for its synthesis, purification, and rigorous analytical characterization. The structural similarity to known bioactive molecules suggests promising avenues for exploration in CNS drug discovery and as a scaffold in novel therapeutic platforms like PROTACs. As with any research chemical, empirical validation of these proposed protocols and hypotheses is the essential next step for any research program.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-[(4-chlorobenzyl)oxy]piperidine hydrochloride,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride | 1220032-44-9 | Benchchem [benchchem.com]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 3-(4-Chlorobenzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its fundamental chemical properties, outline a robust synthetic pathway, discuss methods for its analytical characterization, and explore the scientific rationale for its structural design, touching upon its potential pharmacological significance.

Core Molecular Attributes

This compound is a substituted piperidine derivative. The core structure consists of a piperidine ring ether-linked at the 3-position to a 4-chlorobenzyl group. It is supplied as a hydrochloride salt to improve solubility and stability.

Physicochemical Properties

A summary of the key quantitative data for this molecule is presented below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1220033-10-2 | [1][2] |

| Molecular Formula | C₁₂H₁₇Cl₂NO | [1][2][3][4] |

| Molecular Weight | 262.18 g/mol | [1][3][4] |

| IUPAC Name | 3-[(4-chlorophenyl)methoxy]piperidine;hydrochloride | [2] |

| SMILES | Cl.ClC1=CC=C(COC2CCCNC2)C=C1 | [2] |

| InChI Key | IUFOIZLIFLQLBI-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Validated Workflow

The synthesis of this compound can be achieved through a logical, multi-step process common in medicinal chemistry for the generation of ether-linked piperidines. The general strategy involves the protection of the piperidine nitrogen, formation of the benzyl ether, deprotection, and final conversion to the hydrochloride salt.

Rationale for Synthetic Strategy

The chosen pathway prioritizes selectivity and yield. The use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a standard and highly effective strategy. It prevents the secondary amine from interfering with the Williamson ether synthesis, which is the key bond-forming step. The subsequent deprotection under acidic conditions is typically clean and high-yielding, and the final salt formation with HCl provides a stable, crystalline product suitable for further use.

Experimental Protocol

Step 1: N-Boc Protection of 3-Hydroxypiperidine

-

Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove impurities and the base.

-

Purify the resulting tert-butyl 3-hydroxypiperidine-1-carboxylate by column chromatography.

Step 2: Williamson Ether Synthesis

-

Dissolve the N-Boc-3-hydroxypiperidine from Step 1 in an anhydrous polar aprotic solvent like THF or dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the hydroxyl group, forming the alkoxide.

-

Slowly add a solution of 4-chlorobenzyl bromide or 4-chlorobenzyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product, tert-butyl 3-((4-chlorobenzyl)oxy)piperidine-1-carboxylate, via column chromatography.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified product from Step 2 in a solvent such as dioxane, methanol, or ethyl acetate.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or ethereal HCl) in excess.

-

Stir the mixture at room temperature. The deprotection and salt formation often result in the precipitation of the final product.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether to remove any non-polar impurities, and dry under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

Analytical Characterization

To confirm the identity, purity, and structure of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR is expected to show characteristic signals for the aromatic protons of the 4-chlorobenzyl group (typically two doublets in the 7.0-7.5 ppm region), a singlet for the benzylic CH₂ protons, and complex multiplets for the piperidine ring protons.

-

¹³C NMR will confirm the number of unique carbon environments, including signals for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would show the molecular ion peak for the free base [M+H]⁺, confirming the molecular weight.

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for N-H stretching (of the secondary ammonium salt), C-H (aromatic and aliphatic), C-O-C (ether linkage), and C-Cl bonds.

-

Elemental Analysis : Combustion analysis should provide the percentage composition of C, H, N, and Cl, which must correspond to the calculated values for the molecular formula C₁₂H₁₇Cl₂NO.

Rationale in Drug Design and Potential Applications

The structural motifs present in this compound are frequently utilized in the design of biologically active molecules, particularly for central nervous system (CNS) targets.

The Piperidine Scaffold

The piperidine ring is a highly privileged scaffold in medicinal chemistry.[5][6] Its presence can enhance druggability by improving pharmacokinetic properties (ADME) and providing a three-dimensional framework that can be precisely decorated with functional groups to optimize binding to biological targets.[6] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated as in the hydrochloride salt, a hydrogen bond donor, facilitating interactions with receptor sites.[6]

The 3-Benzyloxy Linkage

Derivatives of 3-(benzyloxy)piperidine are being actively investigated for their potential as CNS agents. For instance, research into dopamine D4 receptor antagonists has identified the 3-benzyloxypiperidine scaffold as a promising starting point for developing selective ligands.[7] The ether linkage provides a degree of conformational flexibility while positioning the aromatic ring in a specific vector away from the piperidine core, which can be crucial for receptor binding.

The 4-Chlorobenzyl Moiety

The inclusion of a chlorine atom on the benzyl ring is a common tactic in drug design.[8] The 4-chloro substituent can influence the molecule's properties in several ways:

-

Modulation of Lipophilicity : The chlorine atom increases lipophilicity, which can affect cell membrane permeability and oral bioavailability.

-

Metabolic Stability : Halogenation can block sites of oxidative metabolism on the aromatic ring, potentially increasing the compound's half-life.

-

Binding Interactions : The electron-withdrawing nature of chlorine alters the electronic properties of the aromatic ring. Furthermore, the chlorine atom can participate in specific halogen bonding interactions with protein targets, enhancing binding affinity and selectivity.[9][10]

Given these structural features, this compound and its analogs are valuable tools for researchers exploring targets such as G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as other CNS-related enzymes and ion channels.[7][11]

References

- 1. CAS 1220033-10-2 | this compound - Synblock [synblock.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]

- 4. This compound , Package: 100mg , Laibo Chem - Global Labor [globallabor.com.br]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Introduction

In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount. Among these, aqueous solubility and chemical stability are foundational pillars that dictate the developability of a candidate compound. Poor solubility can lead to insufficient bioavailability, thereby limiting therapeutic efficacy, while instability can compromise the safety, potency, and shelf-life of the final drug product. This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride, a piperidine derivative of interest in pharmaceutical research.[1]

As a hydrochloride salt, this compound is anticipated to exhibit enhanced aqueous solubility compared to its free base form due to the ionic interactions between the protonated piperidine nitrogen, the chloride anion, and water molecules. However, the presence of the lipophilic 4-chlorobenzyl group necessitates a detailed empirical investigation of its solubility profile across a physiologically relevant pH range. Furthermore, the compound's structure, containing a benzyl ether linkage and a piperidine ring, presents potential sites for degradation that must be rigorously evaluated under stress conditions to ensure the development of a robust and stable drug product.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for the comprehensive assessment of this compound's critical physicochemical attributes. The methodologies described herein are aligned with the stringent standards set forth by the International Council for Harmonisation (ICH) and are designed to produce data suitable for regulatory submissions.[2][3][4][5]

Part 1: Thermodynamic Solubility Assessment

The thermodynamic, or equilibrium, solubility is a critical parameter that represents the true saturation point of a compound in a given solvent system at a specific temperature.[6][7] Unlike kinetic solubility, which is often used for high-throughput screening, thermodynamic solubility provides the definitive data required for formulation development and biopharmaceutical classification. For an ionizable compound such as this compound, determining the solubility as a function of pH is essential, as it directly impacts absorption in different segments of the gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] The protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

1. Preparation of Buffers and Solvents:

- Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) according to USP or Ph. Eur. standards.

- Prepare other relevant solvents, such as purified water, saline, and representative organic solvents (e.g., ethanol, propylene glycol) to assess solubility in potential formulation vehicles.

2. Sample Preparation and Equilibration:

- Add an excess amount of solid this compound to individual vials containing a fixed volume of each buffer or solvent. The presence of undissolved solid throughout the experiment is crucial.

- Seal the vials to prevent solvent evaporation.

- Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

3. Sample Analysis:

- After equilibration, allow the vials to stand to let the excess solid settle.

- Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

- Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

- Quantify the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

4. Data Analysis:

- The measured concentration of the diluted filtrate is used to calculate the equilibrium solubility in the original buffer or solvent, typically expressed in mg/mL or µg/mL.

- Perform each determination in triplicate to ensure reproducibility.

Hypothetical Solubility Data

The following table presents plausible, hypothetical solubility data for this compound, illustrating the expected pH-dependent solubility profile for a basic compound.

| Solvent/Buffer (at 25°C) | pH | Hypothetical Mean Solubility (mg/mL) | Standard Deviation |

| 0.1 N HCl | 1.2 | 25.4 | 1.2 |

| Acetate Buffer | 4.5 | 15.8 | 0.8 |

| Phosphate Buffer | 6.8 | 2.1 | 0.2 |

| Phosphate Buffer | 7.4 | 0.9 | 0.1 |

| Purified Water | ~6.5 | 3.5 | 0.3 |

| Ethanol | N/A | 45.2 | 2.5 |

| Propylene Glycol | N/A | 18.7 | 1.1 |

| Hexane | N/A | <0.01 | N/A |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization of the Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] Forced degradation, or stress testing, is an essential part of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[9][10][11][12]

The structure of this compound suggests potential degradation pathways, including:

-

Hydrolysis: Cleavage of the benzyl ether linkage.

-

Oxidation: Oxidation of the piperidine ring nitrogen to an N-oxide or potential ring-opening.[13]

-

Photodegradation: Degradation initiated by exposure to UV or visible light.

Experimental Protocol: Forced Degradation Studies

A single batch of the drug substance is typically used for forced degradation studies. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[11][12]

1. Preparation of Stock Solutions:

- Prepare a stock solution of this compound in a suitable solvent system (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

- Thermal Degradation (Solution): Incubate the stock solution at 80°C for 48 hours, protected from light.

- Thermal Degradation (Solid): Expose the solid drug substance to 80°C in a controlled oven for 48 hours.

- Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[14][15][16][17][18] A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

- At appropriate time points, withdraw samples from the stressed solutions.

- Neutralize the acid and base hydrolysis samples before analysis.

- Dilute all samples to a suitable concentration for analysis.

- Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity. An LC-MS method can be used to identify the mass of potential degradation products.

4. Data Analysis:

- Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.

- Identify and quantify the major degradation products.

- Assess the mass balance to ensure that all degradation products are accounted for.

Hypothetical Forced Degradation Data

The following table summarizes plausible, hypothetical results from a forced degradation study of this compound.

| Stress Condition | % Degradation | Major Degradation Products (Hypothetical) | Observations |

| 0.1 N HCl, 60°C, 24h | 12.5% | 4-Chlorobenzyl alcohol, 3-hydroxypiperidine | Cleavage of the benzyl ether linkage observed. |

| 0.1 N NaOH, 60°C, 24h | 8.2% | 4-Chlorobenzyl alcohol, 3-hydroxypiperidine | Slower degradation compared to acidic conditions. |

| 3% H₂O₂, RT, 24h | 18.9% | N-oxide derivative, Ring-opened products | Significant degradation, multiple products formed. |

| Thermal (80°C, 48h, Solid) | 1.5% | Minor unknown impurities | Compound is relatively stable to dry heat. |

| Photostability (ICH Q1B) | 6.7% | Several minor photoproducts | Moderate sensitivity to light exposure. |

Note: The data and degradation products presented in this table are for illustrative purposes only and do not represent actual experimental results.

Visualization of the Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

The comprehensive characterization of solubility and stability is a non-negotiable step in the early development of any pharmaceutical candidate. For this compound, this guide has outlined the essential experimental frameworks and theoretical underpinnings required for a thorough evaluation. By employing systematic, ICH-compliant methodologies such as the shake-flask method for thermodynamic solubility and a robust forced degradation protocol, researchers can generate the critical data needed to guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, effective, and stable medicinal product. The provided protocols and illustrative data serve as a blueprint for the rigorous scientific investigation required to advance promising molecules from the laboratory to the clinic.

References

- 1. fda.gov [fda.gov]

- 2. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. ICH Official web site : ICH [ich.org]

- 5. database.ich.org [database.ich.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. evotec.com [evotec.com]

- 8. enamine.net [enamine.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 13. researchgate.net [researchgate.net]

- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ikev.org [ikev.org]

3-((4-Chlorobenzyl)oxy)piperidine hydrochloride mechanism of action unknown

An In-depth Technical Guide to Elucidating the Mechanism of Action for 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride

Executive Summary

The compound this compound, with the empirical formula C₁₂H₁₆ClN · HCl and a molecular weight of 246.18, presents a novel chemical entity with an uncharacterized mechanism of action (MoA). Its structure incorporates two key pharmacophoric elements: a piperidine ring and a 4-chlorobenzyl moiety. The piperidine scaffold is a highly privileged structure in medicinal chemistry, frequently found in centrally active drugs due to its ability to modulate physicochemical properties and interact with a wide array of biological targets.[1][2] Specifically, benzylpiperidine derivatives have been shown to exhibit affinity for critical CNS targets, including monoamine transporters, sigma (σ) receptors, opioid receptors, and acetylcholinesterase (AChE).[3][4][5][6][7][8] This guide outlines a comprehensive, multi-phased strategic workflow designed to systematically investigate and elucidate the MoA of this compound, moving from broad, predictive screening to specific, hypothesis-driven validation. The objective is to provide a logical and scientifically rigorous framework for transforming this molecule from a chemical curiosity into a well-characterized pharmacological tool or potential therapeutic lead.

Phase 1: Target Hypothesis Generation & Initial Profiling

Core Rationale: The initial phase is designed to efficiently narrow the vast landscape of potential biological targets to a manageable number of high-probability candidates. By integrating computational predictions with broad empirical screening, we can generate robust, data-driven hypotheses while minimizing the expenditure of resources on low-probability pathways.[9][10] This approach prioritizes experimental efficiency, ensuring that subsequent, more intensive studies are focused and justified.

In Silico Target Prediction

Before initiating wet-lab experiments, computational modeling serves as a powerful, cost-effective tool to predict likely biological interactions.[11] This step leverages the known chemical space to generate an initial target list.

Methodology:

-

Chemical Similarity Analysis: Utilize the compound's structure (SMILES: ClC(C=C1)=CC=C1CC2CNCCC2.Cl) to perform substructure and similarity searches against established chemical databases (e.g., ChEMBL, PubChem). Identify structurally analogous compounds with well-defined pharmacological activities. This provides a strong indication of potential target classes.

-

Pharmacophore-Based Screening: Develop a 3D pharmacophore model based on the compound's key chemical features (e.g., hydrophobic aromatic center, hydrogen bond acceptor/donor sites, positively ionizable amine). Screen this model against a database of pharmacophores derived from known active ligands for various CNS targets.

-

Reverse Docking (Target Fishing): Computationally screen the 3D structure of this compound against a large panel of protein crystal structures representing diverse target families (GPCRs, ion channels, enzymes, transporters).[10] The docking scores will rank potential targets based on predicted binding affinity.

-

Network Pharmacology: Employ bioinformatics tools to map the predicted targets onto protein-protein interaction networks.[9][11] This can reveal potential pathway-level effects and identify key "hub" proteins that may be modulated by the compound.

Expected Outcome: A prioritized list of potential molecular targets (e.g., Sigma-1 Receptor, Dopamine Transporter (DAT), μ-Opioid Receptor, Histamine H₃ Receptor, Acetylcholinesterase) ranked by the convergence of evidence from the different computational methods.

Caption: In Silico Workflow for Target Hypothesis Generation.

Broad Spectrum In Vitro Profiling

This step provides the first empirical data on the compound's interactions, serving to validate or refute the in silico predictions. A broad screening panel is the most efficient method to survey a wide range of targets simultaneously.

Methodology:

-

Panel Selection: Submit the compound for a comprehensive radioligand binding assay panel. A reputable contract research organization (CRO) can provide this service, typically screening against 50-100 common CNS targets. The panel should include various GPCRs, ion channels, transporters, and enzymes, with a particular focus on those predicted in the in silico phase.

-

Assay Execution: The standard protocol is a competitive binding assay.[12][13]

-

A single high concentration of the test compound (e.g., 10 µM) is co-incubated with a receptor source (e.g., recombinant cell membranes) and a specific, high-affinity radioligand for the target.

-

The amount of displaced radioligand is quantified, and the result is expressed as a percentage of inhibition of specific binding.

-

-

Hit Identification: A "hit" is typically defined as a compound that produces >50% inhibition at the screening concentration.

Expected Outcome: A clear, quantitative dataset identifying the most promising molecular targets. This allows for a decisive pivot from broad screening to focused validation.

Data Presentation: Initial Target Screening Results (Hypothetical)

| Target | Target Class | Ligand Concentration | % Inhibition | Priority |

|---|---|---|---|---|

| Sigma-1 (σ₁) Receptor | Chaperone Protein | 10 µM | 92% | High |

| Dopamine Transporter (DAT) | Monoamine Transporter | 10 µM | 75% | High |

| μ-Opioid Receptor (MOR) | GPCR | 10 µM | 15% | Low |

| Serotonin Transporter (SERT) | Monoamine Transporter | 10 µM | 8% | Low |

| Acetylcholinesterase (AChE)| Enzyme | 10 µM | 68% | Medium |

Phase 2: Target Validation and Functional Characterization

Core Rationale: With primary targets identified, this phase aims to rigorously confirm the binding interaction and, crucially, to determine the functional consequence of that interaction. Understanding whether the compound acts as an activator (agonist), inhibitor (antagonist), or modulator is fundamental to defining its MoA.[14]

Confirmation of Binding Affinity and Kinetics

Methodology:

-

Concentration-Response Binding Assays: For each high-priority hit from Phase 1, conduct full concentration-response competitive binding assays.

-

Protocol: Incubate a fixed concentration of radioligand and receptor source with a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Analysis: The resulting data are used to calculate the IC₅₀ (the concentration of compound that inhibits 50% of specific binding), which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[15] A lower Kᵢ value indicates higher binding affinity.[13]

-

-

Biophysical Characterization (Optional but Recommended): Employ a label-free technology like Surface Plasmon Resonance (SPR) to directly measure the binding kinetics.

-

Protocol: Immobilize the purified target protein on a sensor chip and flow the compound over the surface at various concentrations.

-

Analysis: This provides real-time measurement of the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), offering deeper insight into the binding event.[14]

-

In Vitro Functional Assays

The choice of functional assay is entirely dependent on the nature of the validated target.

Methodology (Target-Specific Examples):

-

If the target is a GPCR (e.g., σ₁ Receptor): While the σ₁ receptor is not a classical GPCR, its modulation of other systems can be measured. A key functional assay would be to assess its effect on calcium signaling in a relevant cell line (e.g., NG-108 cells) in the presence of a known σ₁ agonist.

-

If the target is a Transporter (e.g., DAT):

-

Neurotransmitter Uptake Assay: Use cells (e.g., HEK293) stably expressing the human dopamine transporter. Incubate the cells with radiolabeled dopamine ([³H]-DA) in the presence of varying concentrations of the test compound. Measure the reduction in dopamine uptake to determine an IC₅₀ value for functional inhibition.

-

-

If the target is an Enzyme (e.g., AChE):

-

Enzyme Activity Assay: Utilize the Ellman's assay, which measures the activity of AChE by detecting the product of acetylcholine hydrolysis. Perform the assay with varying concentrations of the test compound to determine its IC₅₀ for enzyme inhibition.[7]

-

Expected Outcome: A comprehensive profile for each primary target, including its binding affinity (Kᵢ) and functional potency (IC₅₀ or EC₅₀). This dataset will definitively classify the compound's activity at the molecular level (e.g., "a potent DAT inhibitor with a Kᵢ of 50 nM and an IC₅₀ of 120 nM").

Caption: Workflow for Target Validation and Functional Characterization.

Phase 3: Cellular and System-Level Corroboration

Core Rationale: This final phase aims to bridge the gap between molecular action and physiological consequence. Experiments are designed to confirm that the compound engages its target in a complex cellular environment and to observe the resulting functional outcomes in a whole organism. This is the ultimate test of the elucidated MoA.

Cellular Signaling Pathway Analysis

Methodology:

-

Target Engagement in a Cellular Context: Use a relevant cell line (e.g., a neuronal cell line like SH-SY5Y) that endogenously expresses the target of interest.

-

Downstream Signaling Analysis: Based on the known signaling cascade of the target, measure the effect of the compound on key downstream markers.

-

Phosphorylation Events: Use Western Blotting or targeted ELISA to quantify changes in the phosphorylation state of key signaling proteins (e.g., p-ERK, p-CREB) following compound treatment.[16]

-

Reporter Gene Assays: Employ cells engineered with a reporter gene (e.g., luciferase) under the control of a transcription factor that is regulated by the signaling pathway of interest.[17][18] This provides a quantitative readout of pathway activation or inhibition.

-

Metabolomics/Transcriptomics: For a broader, unbiased view, analyze global changes in metabolites or gene expression following compound treatment to identify affected pathways and potential off-target effects.[19]

-

In Vivo Pharmacodynamic and Efficacy Modeling

The selection of an appropriate animal model is critically dependent on the validated in vitro MoA and is essential for demonstrating physiological relevance.[20][21][22]

Methodology (Hypothetical Examples based on Potential MoAs):

-

If MoA is σ₁ Receptor Antagonism (Potential Antinociceptive): [6][23]

-

Model: Use a mouse model of neuropathic pain (e.g., chronic constriction injury) or inflammatory pain (e.g., formalin test).[6]

-

Endpoint: Measure behavioral indicators of pain, such as paw withdrawal latency or licking/biting time, following systemic administration of the compound.

-

-

If MoA is Dopamine Reuptake Inhibition (Potential for CNS Stimulation): [4]

-

Model: Use healthy mice or rats.

-

Endpoint: Measure changes in spontaneous locomotor activity in an open-field test. A dopamine reuptake inhibitor is expected to cause hyperlocomotion.

-

-

If MoA is AChE Inhibition (Potential for Cognitive Enhancement): [7][8]

-

Model: Use a rat model of cognitive deficit, such as scopolamine-induced amnesia.

-

Endpoint: Assess performance in a memory-dependent task, like the novel object recognition test or the Morris water maze. An effective AChE inhibitor should reverse the scopolamine-induced deficit.

-

Data Presentation: In Vivo Efficacy Study (Hypothetical)

| Model | Compound Dose (mg/kg, i.p.) | Endpoint | Result | p-value |

|---|---|---|---|---|

| Open Field Test | Vehicle | Total Distance (m) | 150 ± 12 | - |

| Open Field Test | 1 | Total Distance (m) | 210 ± 18 | < 0.05 |

| Open Field Test | 3 | Total Distance (m) | 350 ± 25 | < 0.001 |

| Open Field Test | 10 | Total Distance (m) | 580 ± 40 | < 0.0001 |

Expected Outcome: A clear, dose-dependent in vivo effect that is consistent with the in vitro mechanism of action, providing strong, integrated evidence for the compound's primary pharmacological effect.

Conclusion

References

- 1. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 6. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Survey on the Computational Approaches to Identify Drug Targets in the Postgenomic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. In vitro receptor binding assays: general methods and considerations - ProQuest [proquest.com]

- 16. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]

- 19. Drug Mechanism of Action Analysis Services - Creative Proteomics [metabolomics.creative-proteomics.com]

- 20. Animal models in the drug discovery pipeline for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]

- 22. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]

- 23. pubs.acs.org [pubs.acs.org]

Unveiling the Therapeutic Potential of 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride: A Technical Guide for Preclinical Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in a diverse range of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent conformational flexibility and capacity for varied molecular interactions make it a highly sought-after component in the design of novel therapeutics.[2][3] This technical guide provides a comprehensive framework for investigating the potential biological activity of the novel compound, 3-((4-Chlorobenzyl)oxy)piperidine hydrochloride. While direct biological data for this specific molecule is not yet prevalent in public literature, its structural motifs—a piperidine ring and a 4-chlorobenzyl ether group—suggest a strong likelihood of interaction with key biological targets, particularly within the central nervous system. This document will synthesize existing knowledge on related compounds to propose a logical, in-depth, and technically sound workflow for the preclinical evaluation of this promising molecule.

Introduction: Deconstructing the Molecular Architecture

The structure of this compound presents two key pharmacophores: the piperidine heterocycle and the substituted benzyl ether. Piperidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[2][4][5] The piperidine moiety often enhances a molecule's druggability by improving its pharmacokinetic properties and metabolic stability.[3]

The 4-chlorobenzyl group is also a common feature in pharmacologically active compounds, often contributing to binding affinity through hydrophobic and halogen-bonding interactions. The combination of these two fragments suggests several plausible biological targets. Notably, many piperidine-containing molecules exhibit high affinity for sigma (σ) receptors and histamine H3 receptors, both of which are significant targets in the development of treatments for neurological and psychiatric disorders.[6][7][8][9] Furthermore, the benzylpiperidine scaffold is a well-established backbone for potent acetylcholinesterase (AChE) inhibitors.[10][11]

Given the novelty of this compound, it may also be considered a novel psychoactive substance (NPS). Therefore, a thorough toxicological and safety pharmacology evaluation is a critical component of its preclinical assessment.[12][13]

Hypothesized Biological Targets and Rationale

Based on extensive analysis of structurally analogous compounds, the following biological targets are proposed as primary areas of investigation for this compound.

Sigma (σ) Receptors (σ1 and σ2)

-

Rationale: A significant body of research demonstrates that piperidine derivatives are potent ligands for sigma receptors.[6][7][14] These receptors are implicated in a variety of CNS functions, and their modulation has therapeutic potential for conditions such as schizophrenia, depression, and neurodegenerative diseases.[7][14] The lipophilic nature of the 4-chlorobenzyl group could further enhance binding to the hydrophobic pockets of these receptors.

-

Potential Activity: The compound could act as an agonist or antagonist at σ1 and/or σ2 receptors. Functional assays will be crucial to determine the nature of this interaction.[6]

Histamine H3 Receptor

-

Rationale: The piperidine ring is a key structural element in many histamine H3 receptor antagonists and inverse agonists.[9][15][16] These compounds are of interest for the treatment of cognitive disorders and other neurological conditions.

-